

# H100 Tensor Core Architecture: A New Paradigm in Computation

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Compound of Interest		
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The **H100** introduces several architectural innovations that deliver substantial performance gains over its predecessors.[1] Built on a custom TSMC 4N process, the G**H100** GPU packs 80 billion transistors, enabling significant enhancements in processing power and efficiency.[2][3]

At the heart of the **H100** are the fourth-generation Tensor Cores, which accelerate a wide range of matrix operations crucial for AI and HPC workloads.[4] A key innovation is the Transformer Engine, which, combined with the new FP8 data format, dramatically speeds up the training and inference of transformer models, a cornerstone of modern AI.[4][5] The **H100** also boasts a significantly larger L2 cache and utilizes High Bandwidth Memory 3 (HBM3), providing a substantial boost in memory bandwidth, which is critical for handling the massive datasets common in scientific research.[2][6]

#### **Architectural Specifications**

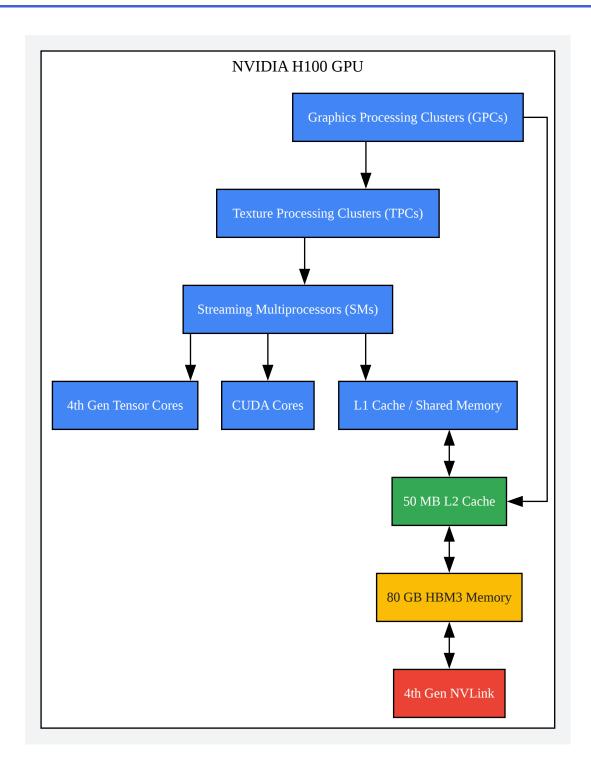
The following tables summarize the key specifications of the **H100** GPU and compare it with its predecessor, the NVIDIA A100.



Metric	NVIDIA H100 (SXM5)[3]	NVIDIA A100 (SXM4 80GB) [7]
GPU Architecture	NVIDIA Hopper	NVIDIA Ampere
Manufacturing Process	TSMC 4N	TSMC 7N
Transistors	80 Billion	54.2 Billion
CUDA Cores	16,896	6,912
Tensor Cores	528 (4th Gen)	432 (3rd Gen)
GPU Boost Clock	1.78 GHz	1.41 GHz
GPU Memory	80 GB HBM3	80 GB HBM2e
Memory Bandwidth	3 TB/s	2 TB/s
L2 Cache	50 MB	40 MB
NVLink Interconnect	900 GB/s (4th Gen)	600 GB/s (3rd Gen)
TDP	700W	400W
Peak Performance	NVIDIA H100[7]	NVIDIA A100 (80GB)[7]
FP64	30 TFLOPS	9.7 TFLOPS
FP64 Tensor Core	60 TFLOPS	19.5 TFLOPS
FP32	60 TFLOPS	19.5 TFLOPS
TF32 Tensor Core	500 TFLOPS	156 TFLOPS
FP16 Tensor Core	1,000 TFLOPS	312 TFLOPS
INT8 Tensor Core	2,000 TOPS	624 TOPS

Below is a diagram illustrating the high-level architecture of the **H100** Tensor Core GPU.





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High-level architecture of the NVIDIA **H100** GPU.

## **Molecular Dynamics Simulations**

The enhanced computational power and memory bandwidth of the **H100** make it exceptionally well-suited for molecular dynamics (MD) simulations, a critical tool in drug discovery for



studying the physical movements of atoms and molecules.

#### **Performance Benchmarks**

The following table presents a comparison of **H100** performance against other NVIDIA GPUs for common MD simulation benchmarks using AMBER 22.[8][9] Performance is measured in nanoseconds per day (ns/day), where higher is better.

Benchmark System	Atom Count	Ensemble/Time step	H100 (ns/day)	A100 (ns/day)
JAC (DHFR)	23,558	NVE / 4fs	1479.32	1199.22
JAC (DHFR)	23,558	NPT / 4fs	1424.90	1194.50
Factor IX	90,906	NVE / 2fs	389.18	271.36
Factor IX	90,906	NPT / 2fs	357.88	248.65
Cellulose	408,609	NVE / 2fs	119.27	-
Cellulose	408,609	NPT / 2fs	108.91	-
STMV	1,067,095	NPT / 2fs	70.15	-

GROMACS benchmarks also demonstrate the **H100**'s superior performance, particularly for large systems.[10][11]

Benchmark System	Atom Count	H100 (ns/day)
System 1	~20,000	354.36
System 2 (RNA)	~32,000	1032.85
System 3 (Membrane Protein)	~80,000	400.43
System 4 (Protein in Water)	~170,000	204.96
System 5 (Membrane Channel)	~616,000	63.49
System 6 (Virus Protein)	~1,067,000	37.45

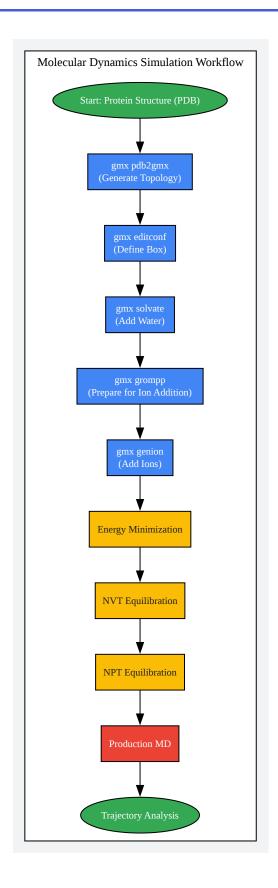


## **Experimental Protocol: Lysozyme in Water (GROMACS)**

This protocol outlines the steps for a standard MD simulation of lysozyme in a water box using GROMACS.[12][13]

- System Preparation:
  - Obtain the protein structure (e.g., PDB ID: 1AKI).
  - Generate a GROMACS topology using gmx pdb2gmx, selecting a force field (e.g., OPLS-AA/L all-atom force field) and water model (e.g., TIP3P).[14]
  - Create a simulation box using gmx editconf, defining the box dimensions and centering the protein.
  - Fill the box with solvent (water) using gmx solvate.
  - Add ions to neutralize the system using gmx grompp and gmx genion.
- Energy Minimization:
  - Perform energy minimization to relax the system and remove steric clashes using gmx grompp and gmx mdrun with an appropriate .mdp file for minimization.
- Equilibration:
  - Conduct NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
  - Perform NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
- Production MD:
  - Run the production simulation for the desired length of time using gmx mdrun.





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A typical workflow for a molecular dynamics simulation.



#### **Al-Driven Drug Discovery**

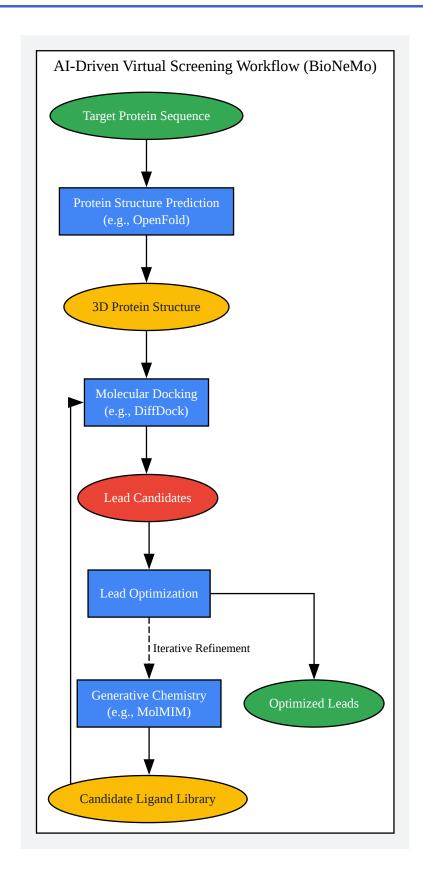
The **H100**'s prowess in AI computation is revolutionizing drug discovery by enabling large-scale virtual screening and generative chemistry. NVIDIA's BioNeMo platform provides a suite of pretrained models and workflows optimized for the **H100**.[15][16]

#### **Experimental Protocol: Virtual Screening with BioNeMo**

This protocol describes a generative virtual screening workflow using BioNeMo NIMs (NVIDIA Inference Microservices).[17][18]

- Target Preparation:
  - Define the target protein sequence.
  - Use a protein structure prediction model like OpenFold to generate the 3D structure of the target protein.[17]
- Ligand Generation:
  - Employ a generative chemistry model, such as MolMIM, to generate a library of novel small molecules with desired properties.[18]
- Molecular Docking:
  - Utilize a docking tool like DiffDock to predict the binding affinity and pose of the generated ligands to the target protein.[19]
- Lead Optimization:
  - Analyze the docking results to identify promising lead candidates.
  - Iteratively refine the lead compounds by feeding the results back into the generative model for further optimization.





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An Al-driven virtual screening workflow using BioNeMo.



#### **Protein Structure Prediction**

Predicting the 3D structure of proteins from their amino acid sequence is a computationally intensive task where the **H100** excels. Open-source models like OpenFold, a faithful reproduction of AlphaFold2, can be trained and run with significantly reduced time on **H100** GPUs.[20]

#### **Performance Benchmarks**

The training time for protein structure prediction models has been dramatically reduced with the **H100**.

Model/Framework	Hardware	Training Time
AlphaFold2 (Original)	128 TPUs	~11 days[20]
OpenFold (Generic)	128 A100 GPUs	> 8 days[20]
OpenFold (Optimized)	1,056 H100 GPUs	12.4 hours[20]
ScaleFold	2,080 H100 GPUs	10 hours[21][22]

In the MLPerf HPC v3.0 benchmark, an optimized OpenFold implementation on **H100** GPUs completed a partial training task in just 7.51 minutes.[21][22]

## **Experimental Protocol: Training OpenFold**

This protocol outlines the general steps for training an OpenFold model.[23]

- · Prerequisites:
  - Install OpenFold and its dependencies.
  - Prepare a preprocessed dataset of protein structures and their corresponding sequence alignments.
- Initial Training:



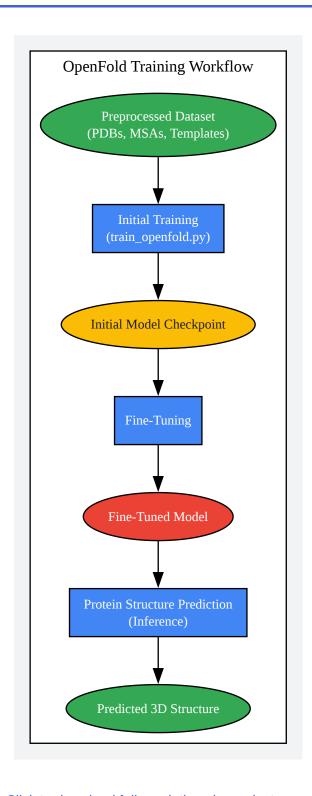




- Execute the train\_openfold.py script with the paths to the training data, alignment directories, and template files.
- Specify training parameters such as the configuration preset, number of nodes and GPUs, and a random seed. For example, a training run might use a batch size of 128 for the initial 5,000 steps on 1,056 H100 GPUs.[20]
- Fine-Tuning:

After the initial training phase, the model can be fine-tuned with different hyperparameters,
 such as an increased batch size, to further improve accuracy.[20]





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A simplified workflow for training an OpenFold model.

## Conclusion



The NVIDIA **H100** Tensor Core GPU, with its revolutionary Hopper architecture, provides researchers, scientists, and drug development professionals with a powerful tool to accelerate their work. From elucidating the dynamics of molecular interactions to designing novel therapeutics with generative AI and predicting the intricate structures of proteins, the **H100** is poised to drive the next wave of scientific breakthroughs. By understanding its architecture and leveraging optimized software and workflows, the research community can unlock new possibilities in the quest for novel medicines and a deeper understanding of biological systems.

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